molecular formula C9H20O4S2 B157999 Diethylmercaptal-D-arabinose CAS No. 1941-50-0

Diethylmercaptal-D-arabinose

Cat. No. B157999
CAS RN: 1941-50-0
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylmercaptal-D-arabinose (DEMA) is a synthetic compound that has gained significant attention in various fields of research, including chemistry, biology, and industry . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular formula of DEMA is C9H20O4S2, and it has a molecular weight of 256.4 g/mol. The structure of D-arabinose, a component of DEMA, contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .


Chemical Reactions Analysis

While specific chemical reactions involving DEMA are not detailed in the search results, related compounds such as D-arabinose and D-glucosamine diethylmercaptals have been studied. For instance, D-arabinose can undergo isomerization to form D-ribulose .

Scientific Research Applications

L-Arabinose Isomerase and Rare Sugar Production

L-Arabinose isomerase, a key enzyme in the microbial pentose phosphate pathway, has significant relevance in the production of rare sugars. It catalyzes the isomerization of L-arabinose to L-ribulose, and also D-galactose to D-tagatose, both having high commercial value in food and pharmaceutical industries. Novel AI family members have shown remarkable potential in industrial applications, especially in the biotechnological production processes for D-tagatose and L-ribose (or L-ribulose) (Xu et al., 2014).

Enzymatic Properties and Applications

The biochemical characterization of enzymes like L-arabinose isomerases from various sources has led to insights into their applications. For example, the L-arabinose isomerase from Shewanella sp. ANA-3, characterized by its activity at low temperatures and pH values, is highly relevant for industrial applications, especially in the bioconversion of D-galactose to D-tagatose at low temperatures (Rhimi et al., 2011).

Methylation and Structural Analysis

The methylation of sugar mercaptals, such as L-arabinose diethyl mercaptal, has been studied, providing insights into the chemical properties and potential applications of these compounds. Research on the methylation of L-arabinose diethyl mercaptal with methyl iodide and silver oxide offers an understanding of its structure and potential derivatives (Dutton & Tanaka, 1961).

Nanobiocatalysis

The development of hybrid nanoflowers combining manganese phosphate and L-arabinose isomerase demonstrates innovative approaches in nanobiocatalysis. These hybrid nanoflowers show promise in synthesizing rare sugars like D-tagatose, highlighting an advanced application of diethylmercaptal-D-arabinose derivatives in biotechnology (Rai et al., 2018).

Biosynthetic Pathways

Understanding the biosynthetic origin of mycobacterial cell wall arabinosyl residues offers insights into the metabolic pathways involving D-arabinose derivatives. This knowledge is crucial for developing new drugs targeting mycobacterial diseases, showcasing the medical applications of these compounds (Scherman et al., 1995).

Safety And Hazards

DEMA is primarily used for research and development under the supervision of a technically qualified individual . D-arabinose, a component of DEMA, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

While DEMA has shown promising results in various studies, more research needs to be done to establish its safety and efficacy in humans. Additionally, the synthesis and characterization of DEMA need to be optimized to reduce costs and improve yields .

properties

IUPAC Name

5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQLWYVNJTUXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylmercaptal-D-arabinose

CAS RN

1941-50-0, 13263-74-6, 7152-47-8
Record name Arabinose, diethyl mercaptal, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arabinose, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19655
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.